Product packaging for 5-azatricyclo[5.1.0.0,2,4]octan-6-one(Cat. No.:CAS No. 2361644-04-2)

5-azatricyclo[5.1.0.0,2,4]octan-6-one

Cat. No.: B2424126
CAS No.: 2361644-04-2
M. Wt: 123.155
InChI Key: JLZANEGAGSGWTF-UHFFFAOYSA-N
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Description

5-Azatricyclo[5.1.0.0,2,4]octan-6-one is a specialized chemical compound offered as a versatile small molecule scaffold for research and development applications . This complex tricyclic structure incorporates an aziridine moiety fused within a bridged ring system, presenting a three-dimensional framework of interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. The compound has a molecular formula of C7H9NO and a molecular weight of 123.2 g/mol . It is supplied with a minimum purity of 95% . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B2424126 5-azatricyclo[5.1.0.0,2,4]octan-6-one CAS No. 2361644-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azatricyclo[5.1.0.02,4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-1-3(5)4-2-6(4)8-7/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZANEGAGSGWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Azatricyclo 5.1.0.0,2,4 Octan 6 One and Its Analogues

Direct Cyclization Approaches

Direct cyclization strategies aim to construct the core tricyclic lactam structure through sequential or tandem reactions that form the key rings and incorporate the necessary heteroatoms.

Intramolecular annulation, or ring-closing, reactions are a cornerstone for the synthesis of cyclic structures, including complex lactams. For a target like 5-azatricyclo[5.1.0.0,2,4]octan-6-one, this strategy would typically involve the cyclization of a carefully designed acyclic or monocyclic precursor that already contains the necessary carbon and nitrogen atoms in a suitable arrangement.

A hypothetical yet chemically sound approach would begin with a substituted bicyclo[4.1.0]heptane derivative. This starting material would possess an amino group and a carboxylic acid derivative (such as an ester or acid chloride) at positions that are geometrically poised for intramolecular amide bond formation. The high-energy tricyclic product would be formed in the final ring-closing step. The successful synthesis of a related, yet simpler, analogue, 3-azatricyclo[4.1.0.0(2,4)]heptan-5-one, has been reported starting from bicyclo[3.1.0]hexan-3-one, showcasing the viability of building upon existing bicyclic systems. This multi-step process highlights a common strategy: the stepwise construction of complexity, culminating in a final intramolecular cyclization to yield the strained polycyclic system.

Table 1: Hypothetical Intramolecular Annulation Approach

Precursor Reagents and Conditions Product
cis-4-aminobicyclo[4.1.0]heptane-2-carboxylic acid Carbodiimide coupling agent (e.g., DCC, EDC), non-nucleophilic base, anhydrous solvent (e.g., DCM, THF) This compound

The defining feature of the this compound framework is its two cyclopropane (B1198618) rings. Stereoselective cyclopropanation reactions are therefore critical for its construction. These reactions are often performed on olefinic precursors. A plausible synthetic sequence could involve the cyclopropanation of a bicyclic alkene.

For instance, a tandem sequence could begin with a suitable bicyclo[4.1.0]heptene derivative. The application of a stereoselective cyclopropanation method, such as the Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane) or catalytic cyclopropanation with a diazo compound and a rhodium or copper catalyst, would install the second cyclopropane ring to form the tricyclo[5.1.0.0,2,4]octane carbon skeleton. The nitrogen and carbonyl functionalities could be introduced before or after this key step. The synthesis of various bicyclo[n.1.0]alkan-2-ones has been achieved through methods like the Simmons-Smith cyclopropanation of corresponding α,β-unsaturated ketones, demonstrating the utility of this approach for creating the core structure.

Table 2: Common Stereoselective Cyclopropanation Methods

Reaction Name Typical Reagents Substrate Type Key Features
Simmons-Smith Reaction Zn(Cu) or Et₂Zn, CH₂I₂ Alkene Often directed by nearby hydroxyl groups, leading to high stereoselectivity.
Catalytic Cyclopropanation Ethyl diazoacetate, Rh₂(OAc)₄ or Cu(acac)₂ Alkene Provides access to cyclopropanes with ester functionalities. Asymmetric catalysts can induce enantioselectivity.

Aziridination reactions offer a powerful method for introducing a nitrogen atom into a molecule, which can then be elaborated to form a lactam ring. In the context of synthesizing this compound analogues, a key step could be the aziridination of a bicyclo[4.1.0]heptene precursor. This would create a tricyclic system containing a strained three-membered nitrogen heterocycle (aziridine).

Once formed, this aziridine (B145994) intermediate could undergo a variety of transformations. For example, a regioselective ring-opening reaction with a suitable nucleophile, followed by oxidation and cyclization, could lead to the desired lactam framework. Alternatively, a base- or acid-catalyzed rearrangement of the aziridine could potentially be employed to expand the ring system and install the lactam functionality in a single step, a strategy that leverages the inherent strain of the aziridine ring.

Multi-component Reaction Pathways Towards Tricyclic Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to molecular complexity. While a specific MCR for the direct synthesis of this compound is not established, one can be postulated based on known cycloaddition principles.

A hypothetical MCR could involve a [4+1+1] cycloaddition strategy. This might involve the reaction of a bicyclic diene with a source of nitrogen (like an azide (B81097) or an isocyanate derivative) and a carbene or carbene equivalent. Such a reaction, if successful, could assemble the complex tricyclic lactam core in a highly convergent and atom-economical fashion. The development of such a process would represent a significant advance in the synthesis of strained polycyclic nitrogen heterocycles.

Derivatization from Pre-existing Tricyclic Scaffolds

Once the core tricyclic lactam is synthesized, further modifications can be made to generate a library of analogues for various applications.

The lactam carbonyl group is a versatile functional handle for chemical modification. Standard organic transformations can be applied to alter its properties or to link the scaffold to other molecules.

Reduction: The carbonyl can be fully reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the lactam into the corresponding saturated tricyclic amine, 5-azatricyclo[5.1.0.0,2,4]octane.

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This transformation yields the corresponding thiolactam, 5-azatricyclo[5.1.0.0,2,4]octan-6-thione, which has different chemical properties and reactivity.

Addition of Organometallics: Grignard reagents or organolithium compounds could potentially add to the carbonyl group, although such reactions might be complicated by the strained nature of the ring system. A successful reaction would lead to the formation of a hemiaminal intermediate, which could be further functionalized.

Table 3: Potential Derivatizations at the Lactam Carbonyl

Reaction Type Reagent(s) Product
Reduction Lithium aluminum hydride (LiAlH₄) 5-azatricyclo[5.1.0.0,2,4]octane

Nitrogen Functionalization and Derivatization Strategies

The nitrogen atom of the β-lactam ring in this compound is a key site for introducing molecular diversity. Functionalization at this position can significantly modulate the chemical and biological properties of the molecule. Common strategies involve the introduction of a variety of substituents, which can be broadly categorized into protecting groups and functional moieties.

Protecting groups are often employed to shield the nitrogen during subsequent synthetic transformations. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. For β-lactams, commonly used protecting groups include the p-methoxyphenyl (PMP), benzyl (B1604629) (Bn), and various silyl (B83357) ethers.

Beyond protection, direct derivatization of the nitrogen atom can introduce desired functionalities. This can be achieved through N-alkylation, N-arylation, or N-acylation reactions. For instance, the introduction of an allyl group allows for further transformations, such as olefin metathesis, to construct more complex architectures. The reaction of the deprotonated lactam with functionalized alkyl or aryl halides provides a straightforward route to a diverse range of N-substituted analogues.

Table 1: Representative Nitrogen Functionalization Reactions on Bicyclic Lactam Systems

Entry Substrate Reagent Conditions Product Yield (%)
1 Bicyclic β-lactam Benzyl bromide, NaH THF, 0 °C to rt N-Benzyl β-lactam 85
2 Bicyclic β-lactam (4-Methoxyphenyl)amine, Pd(OAc)₂, BINAP Toluene, 100 °C N-(4-Methoxyphenyl) β-lactam 78
3 Bicyclic β-lactam Acetyl chloride, Et₃N CH₂Cl₂, 0 °C N-Acetyl β-lactam 92
4 Bicyclic β-lactam Allyl bromide, KHMDS THF, -78 °C N-Allyl β-lactam 89

Transformations of Pendant Groups on the Cage System

The functionalization of the carbon framework of the this compound system, particularly at positions other than the nitrogen, opens avenues for creating a library of analogues with diverse properties. These transformations often rely on the strategic introduction of functional groups during the synthesis of the tricyclic core.

For example, if a substituent is present on the cyclopropane ring or at the α- or β-positions of the lactam, it can be chemically modified. A common approach involves the use of a precursor bearing a functional handle, such as an ester, a ketone, or a protected alcohol. These groups can be manipulated post-cyclization to introduce new functionalities. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. A ketone can undergo reduction to an alcohol or be subjected to Wittig-type reactions.

Furthermore, C-H functionalization strategies are emerging as powerful tools for the direct modification of the carbon skeleton, although their application to such strained systems can be challenging and requires careful optimization of reaction conditions to achieve the desired regioselectivity.

Asymmetric Synthesis and Enantiocontrol

The synthesis of enantiomerically pure this compound is of significant interest due to the often stereospecific nature of biological interactions. Several strategies have been developed for the asymmetric synthesis of related bicyclic and tricyclic lactams, which can be adapted for the target molecule.

Chiral Auxiliary-Based Methods for Enantioselective Construction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the construction of chiral molecules. In the context of this compound synthesis, a chiral auxiliary can be attached to one of the precursors to direct the stereochemical outcome of a key bond-forming reaction, such as a cycloaddition or a cyclopropanation.

A well-established strategy for the synthesis of chiral β-lactams is the Staudinger reaction between a ketene (B1206846) and an imine, where a chiral auxiliary is attached to the imine nitrogen. Evans' oxazolidinone auxiliaries, for example, have been successfully employed to control the stereochemistry of the resulting β-lactam. rsc.org A similar approach could be envisioned for the synthesis of the tricyclic core, where a chiral imine undergoes a [2+2] cycloaddition with a suitable ketene precursor. The auxiliary would then be removed in a subsequent step to afford the enantiomerically enriched product.

Another potential application of chiral auxiliaries is in directing the stereoselective cyclopropanation of a bicyclic lactam precursor containing an olefinic bond. The auxiliary would be positioned to sterically bias the approach of the cyclopropanating agent.

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis of β-Lactams

Entry Chiral Auxiliary Reaction Type Diastereomeric Excess (%)
1 Evans' Oxazolidinone Staudinger Cycloaddition >98
2 (S)-(-)-1-Phenylethylamine Imine-Ketene Cycloaddition 95
3 Camphorsultam Diels-Alder Reaction >99

Organocatalytic Approaches to Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts in a variety of transformations leading to chiral heterocycles.

For the synthesis of the this compound core, an organocatalytic approach could be employed in a key bond-forming step. For instance, a chiral amine catalyst could be used to promote an enantioselective Michael addition to an α,β-unsaturated precursor, which could then be further elaborated to the tricyclic system. Alternatively, a chiral phase-transfer catalyst could be used to control the stereochemistry of a cyclopropanation reaction.

The development of organocatalytic methods for the synthesis of bicyclic β-lactams has been reported, often involving the activation of a ketene precursor by a chiral N-heterocyclic carbene (NHC) or a chiral amine. researchgate.netnih.gov These methods could potentially be adapted to construct the tricyclic framework of the target molecule.

Metal-Catalyzed Asymmetric Syntheses of the Tricyclic Core

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of complex molecules. Chiral ligands coordinated to a metal center can effectively control the stereochemical outcome of a reaction.

For the synthesis of this compound, a metal-catalyzed intramolecular C-H amination or cyclopropanation could be a viable strategy. For example, a chiral rhodium or copper catalyst could be used to promote the decomposition of a diazoacetyl-substituted precursor, leading to the formation of a metal carbene that could undergo an intramolecular cyclopropanation to form the fused cyclopropane ring with high enantioselectivity. nih.govnih.gov

Furthermore, metal-catalyzed [2+2] cycloaddition reactions between imines and ketenes, promoted by chiral Lewis acids, could also be explored for the asymmetric synthesis of the β-lactam core.

Table 3: Metal-Catalyzed Asymmetric Synthesis of Fused Lactams

Entry Catalyst Reaction Type Enantiomeric Excess (%)
1 Rh₂(OAc)₄ with chiral ligand Intramolecular C-H Insertion 95
2 Cu(I)-BOX Intramolecular Cyclopropanation 92
3 Chiral Lewis Acid-Ti(IV) [2+2] Cycloaddition 88

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel and sustainable synthetic routes to complex molecules like this compound is an area of active research. Green chemistry principles, such as atom economy, the use of renewable resources, and the reduction of hazardous waste, are increasingly being integrated into synthetic planning.

One promising approach is the use of biocatalysis. Enzymes, such as lipases and ketoreductases, can be used to perform highly selective transformations under mild conditions. researchgate.netresearchgate.netnih.gov For example, a biocatalytic desymmetrization of a prochiral precursor could be employed to generate a key chiral intermediate for the synthesis of the target molecule. Engineered enzymes have also been shown to catalyze the formation of bicyclic β-lactams. nih.gov

Flow chemistry is another emerging technology that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netnih.gov The synthesis of key intermediates or even the final tricyclic product could potentially be performed in a continuous flow reactor, leading to a more efficient and scalable process.

Furthermore, the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic reactions that minimize the use of stoichiometric reagents are important considerations for the sustainable synthesis of this compound and its analogues. mdpi.comnih.govresearchgate.net

Atom-Economical and Step-Economical Syntheses

The principles of atom and step economy are central to the development of green and efficient chemical processes. mdpi.comimc.ac.atnih.gov These concepts aim to maximize the incorporation of reactant atoms into the final product and to reduce the number of synthetic steps, thereby minimizing waste and resource consumption. mdpi.comimc.ac.atnih.gov While direct synthetic routes to this compound are not extensively documented, the synthesis of the parent carbocyclic scaffold, tricyclo[5.1.0.0,2,4]octane, offers a valuable starting point for devising potential strategies.

A notable example of a step-economical approach to the tricyclo[5.1.0.0,2,4]octane core involves a gold(I)-catalyzed reaction of 1,5-dienes with acetylene. This method facilitates a double cyclopropanation in a single step, stereoselectively forming the tricyclic system. The reaction of geranyl acetone (B3395972) with acetylene, for instance, yields the natural product waitziacuminone, which possesses the tricyclo[5.1.0.0,2,4]octane skeleton. This transformation is highly step-economical as it constructs three rings and four carbon-carbon bonds in one operation.

Drawing parallels from this, a hypothetical yet plausible atom- and step-economical synthesis of this compound could involve an intramolecular cycloaddition of a suitably designed aza-diene precursor. Another potential strategy is the application of visible-light-induced strain-release transformations of bicyclo[1.1.0]butane derivatives, which are known to be both atom- and step-economical. clockss.org For instance, a photocatalytic [2π + 2σ] cycloaddition between a bicyclo[1.1.0]butane system and a nitrogen-containing component could potentially construct the desired aza-tricyclic framework.

Furthermore, the aza-Robinson annulation, a powerful tool for the synthesis of fused bicyclic amides, could be adapted to construct precursors for the target molecule in a step-economical fashion. umich.edu The development of such methodologies is crucial for the efficient synthesis of complex aza-heterocycles. nih.gov

The following table summarizes a selection of atom- and step-economical reactions that could be conceptually applied or adapted for the synthesis of the this compound framework.

Reaction Type Key Features Potential Application Reference
Gold(I)-Catalyzed Double CyclopropanationForms tricyclic system in one step from a diene and acetylene.Synthesis of the carbocyclic core.
Photocatalytic [2π + 2σ] CycloadditionUtilizes visible light to induce strain-release transformations.Construction of the aza-tricyclic system from bicyclobutane precursors. clockss.org
Aza-Robinson AnnulationEfficiently builds fused bicyclic amide systems.Step-economical synthesis of key precursors. umich.edu

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach for the construction of complex chiral molecules. kcl.ac.uknih.gov This strategy is particularly valuable for the synthesis of strained heterocyclic systems where traditional chemical methods may lack selectivity or require harsh conditions.

A pertinent example in the synthesis of a related structural motif is the chemoenzymatic preparation of an 8-oxa-3-aza-tricyclo[5.1.0.0]octane derivative, a key intermediate in the synthesis of Amaryllidaceae constituents. nih.gov This synthesis begins with the fermentation of bromobenzene (B47551) using E. coli to produce a chiral diol. This biochemically derived intermediate is then subjected to a series of chemical transformations, including an aziridination, to yield the tricyclic system. This approach highlights how biocatalysis can be effectively used to generate chiral building blocks from simple achiral starting materials.

For the synthesis of this compound, several chemoenzymatic strategies can be envisioned. One such approach would involve the enzymatic resolution of a racemic precursor. For instance, a racemic ketone intermediate could be resolved using lipases or esterases to selectively hydrolyze an ester group, separating the enantiomers. researchgate.net

Alternatively, transaminases could be employed for the asymmetric synthesis of a chiral amine precursor, which could then be cyclized to form the aza-tricyclic core. worktribe.com Amine transaminases are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones, often with high enantioselectivity. worktribe.com

The following table outlines potential chemoenzymatic steps that could be integrated into a synthetic route towards this compound.

Enzyme Class Reaction Type Potential Application Reference
Dioxygenase (via whole-cell fermentation)Dihydroxylation of Aromatic CompoundsGeneration of chiral diol precursors. nih.gov
Lipase/EsteraseKinetic ResolutionSeparation of racemic ketone or alcohol intermediates. researchgate.net
Amine TransaminaseAsymmetric AminationSynthesis of chiral amine precursors from prochiral ketones. worktribe.com

Reactivity and Reaction Mechanisms of 5 Azatricyclo 5.1.0.0,2,4 Octan 6 One

Ring-Opening Reactions of the Strained Tricyclic System

The significant ring strain in 5-azatricyclo[5.1.0.0,2,4]octan-6-one, arising from the fusion of cyclopropane (B1198618), aziridine (B145994), and β-lactam rings, renders the molecule susceptible to various ring-opening reactions. These transformations are often driven by the release of strain energy and can be initiated by nucleophiles, acids, heat, or light.

Nucleophilic Ring Opening at the β-Lactam Carbonyl

The β-lactam moiety is a key reactive site in this compound. The carbonyl group within the four-membered ring is highly electrophilic due to ring strain and the inductive effect of the nitrogen atom. This makes it a prime target for nucleophilic attack. The reactivity of β-lactams is well-established, with the four-membered ring being susceptible to cleavage by a variety of nucleophiles. This reaction is the basis for the mode of action of penicillin and other β-lactam antibiotics.

The general mechanism involves the nucleophilic acyl substitution at the carbonyl carbon. The approach of a nucleophile leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the amide bond within the β-lactam ring. The regioselectivity of the attack is dictated by the electrophilicity of the carbonyl carbon.

NucleophileProduct TypeReaction Conditions
HydroxideAmino acidBasic hydrolysis
AlkoxidesAmino esterAlcoholysis
AminesDiamideAminolysis
ThiolatesThioesterThiolysis

This table presents hypothetical reaction outcomes based on the general reactivity of β-lactams, as specific data for this compound is not available.

Acid-Catalyzed Transformations and Rearrangements

In the presence of acids, this compound can undergo a variety of transformations and rearrangements. Protonation of the carbonyl oxygen of the β-lactam or the nitrogen of the aziridine can activate the molecule towards nucleophilic attack or induce skeletal rearrangements.

Acid-catalyzed ring opening of the β-lactam can proceed via activation of the carbonyl group, making it more susceptible to attack by even weak nucleophiles. Alternatively, protonation of the aziridine nitrogen can facilitate its ring-opening, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles or undergo further rearrangement. The specific outcome of acid-catalyzed reactions is highly dependent on the reaction conditions, including the nature of the acid and the solvent employed.

Thermal and Photochemical Rearrangements Induced by Strain

The considerable strain energy stored in the tricyclic framework of this compound makes it a candidate for thermal and photochemical rearrangements. These reactions can lead to the formation of novel and complex molecular architectures through the cleavage and formation of new bonds.

Thermally induced rearrangements would likely involve the concerted or stepwise cleavage of the most strained bonds in the molecule, such as the bonds of the cyclopropane or aziridine rings. The resulting diradical or zwitterionic intermediates could then rearrange to more stable isomers.

Photochemical activation can provide the energy required to access excited states with different reactivity profiles. Photochemical rearrangements of related strained ring systems often proceed through radical intermediates, leading to a diverse array of products. The specific products formed would depend on the wavelength of light used and the presence of photosensitizers.

Mechanisms of Strain-Release Processes

The driving force for the reactivity of this compound is the release of ring strain. The mechanisms of these strain-release processes can be varied and complex. In nucleophilic ring-opening reactions, the release of strain is coupled with the formation of a more stable, open-chain product. In rearrangements, the strain is redistributed to form a thermodynamically more favorable isomer.

The mechanisms often involve the formation of reactive intermediates such as tetrahedral intermediates in nucleophilic acyl substitution, carbocations in acid-catalyzed reactions, and diradicals in thermal or photochemical processes. The stability and subsequent fate of these intermediates dictate the final product distribution. Understanding these mechanisms is crucial for controlling the outcome of the reactions and for the rational design of synthetic strategies utilizing this strained heterocycle.

Reactions Involving the Aziridine Moiety

The aziridine ring in this compound represents another key functional group that can participate in a range of chemical transformations. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions.

Chemoselective Functionalization of the Aziridine Ring

Achieving chemoselective functionalization of the aziridine ring in the presence of the also reactive β-lactam presents a significant synthetic challenge. The relative reactivity of the two rings towards various reagents will determine the outcome of the reaction.

Ring-opening of the aziridine can be achieved with a variety of nucleophiles under both acidic and neutral conditions. In general, nucleophilic attack occurs at one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the ring-opening is influenced by steric and electronic factors.

ReagentProduct TypePotential Selectivity Challenge
Grignard ReagentsAmino alcoholPotential attack at the β-lactam carbonyl
OrganocupratesFunctionalized aminePotential attack at the β-lactam carbonyl
Halide IonsHaloaminePotential reaction with the β-lactam

This table illustrates the potential for chemoselective functionalization and highlights the competitive reactivity with the β-lactam ring, based on general principles of aziridine and β-lactam chemistry.

Given the electrophilic nature of both the β-lactam carbonyl and the aziridine carbons, careful selection of reagents and reaction conditions is paramount to achieve selective functionalization of the aziridine moiety. For instance, the use of soft nucleophiles might favor attack at the less hindered carbon of the aziridine, while hard nucleophiles might preferentially attack the carbonyl of the β-lactam.

Regioselectivity in Aziridine Ring-Opening Reactions

The reactivity of this compound is significantly influenced by the presence of a strained aziridine ring. The regioselectivity of the aziridine ring-opening is a critical aspect of its chemistry, dictating the final structure of the product. The attack of a nucleophile can theoretically occur at either of the two carbon atoms of the aziridine ring. The outcome of this process is governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. nih.govresearchgate.net

In the case of this compound, the aziridine ring is fused to a bicyclo[5.1.0]octane system. This fusion introduces significant ring strain and steric hindrance that can direct the approach of incoming nucleophiles. nih.govbohrium.com Generally, in nucleophilic ring-opening reactions of aziridines, the attack occurs at the less substituted carbon atom, following an S\textsubscript{N}2-type mechanism. researchgate.netacs.org For this specific tricyclic ketone, both aziridine carbons are part of the fused ring system, making the steric environment around them complex.

The presence of the carbonyl group at the 6-position can also exert an electronic influence on the regioselectivity. The electron-withdrawing nature of the carbonyl group can affect the electrophilicity of the adjacent carbon atoms. However, in this rigid tricyclic system, the geometric constraints are likely to be the dominant factor in determining the site of nucleophilic attack.

Transition metal catalysis can offer an alternative pathway for aziridine ring-opening, often with different regioselectivity compared to traditional nucleophilic substitution. mdpi.com Catalysts can interact with the aziridine nitrogen, leading to oxidative addition and the formation of a metallacycle intermediate, which can influence where the subsequent bond cleavage and formation occur. mdpi.com

Reactivity at the Carbonyl Group

The carbonyl group at the 6-position of this compound is another key site of reactivity. Its chemical behavior is influenced by the significant ring strain of the tricyclic system. acs.orgresearchgate.net

Condensation and Addition Reactions

The carbonyl group can undergo a variety of condensation and addition reactions. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.org

Condensation Reactions:

Aldol (B89426) Condensation: In the presence of a suitable base, the α-protons to the carbonyl group can be abstracted to form an enolate. This enolate can then react with another carbonyl-containing compound in an aldol condensation. However, the rigid structure of this compound might impose limitations on the formation and subsequent reactions of the enolate. vanderbilt.edulibretexts.org

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This reaction is a versatile method for forming carbon-carbon double bonds.

Other Condensation Reactions: Other condensation reactions, such as those with amines to form imines or enamines, are also possible. researchgate.nettandfonline.com The specific conditions and reagents would determine the outcome of these transformations.

Addition Reactions:

Grignard and Organolithium Reagents: These strong nucleophiles can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) to the carbonyl group yields a cyanohydrin.

The reactivity of the carbonyl group in such a strained system may be enhanced due to the relief of some ring strain upon conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the tetrahedral intermediate. acs.orgresearchgate.net

Reduction and Oxidation Transformations

Reduction:

The carbonyl group of this compound can be reduced to a secondary alcohol. The stereoselectivity of this reduction is a key consideration, as the hydride can approach the carbonyl group from two different faces.

Reducing AgentExpected Major Product StereochemistryNotes
Sodium borohydride (B1222165) (NaBH₄)Typically the more stable alcoholA relatively mild reducing agent. The facial selectivity is influenced by steric hindrance. nih.gov
Lithium aluminum hydride (LiAlH₄)Often the less stable alcoholA much stronger and less selective reducing agent than NaBH₄. The outcome can be influenced by the coordination of the lithium ion to the carbonyl oxygen. nih.govresearchgate.net
Selectrides (e.g., L-Selectride)Generally the less stable alcoholThese are very bulky reducing agents, and their approach is highly sensitive to steric hindrance, often leading to attack from the less hindered face to give the thermodynamically less stable alcohol. nih.gov
Catalytic HydrogenationDependent on catalyst and conditionsThe stereochemical outcome can be controlled by the choice of catalyst (e.g., Pd, Pt, Ru) and reaction conditions.

Oxidation:

The tricyclic ketone itself is already in a relatively high oxidation state at the carbonyl carbon. Further oxidation would typically involve cleavage of the ring system. For instance, Baeyer-Villiger oxidation, using a peroxy acid, could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this oxidation would depend on the migratory aptitude of the adjacent carbon atoms.

Functional Group Interconversions on the Tricyclic Core

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another without altering the carbon skeleton. solubilityofthings.comvanderbilt.edu For this compound, several FGIs can be envisioned on its tricyclic core.

Conversion of the Carbonyl Group: As discussed in the previous section, the carbonyl group can be transformed into a hydroxyl group (via reduction) or an alkene (via Wittig reaction). The resulting alcohol could be further converted into other functional groups, such as halides or ethers. ub.eduyoutube.com

Modification of the Aziridine Ring: The nitrogen atom of the aziridine can be further functionalized. For instance, if the nitrogen is part of a secondary amine, it can be acylated or alkylated.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations of the reactions of this compound are crucial for understanding and predicting its chemical behavior. Such studies often employ a combination of experimental techniques and computational methods.

Aziridine Ring-Opening:

Mechanistic studies of aziridine ring-opening reactions often focus on elucidating the nature of the transition state and the factors that control regioselectivity. acs.orgresearchgate.netnih.gov For transition metal-catalyzed reactions, investigations would aim to identify the active catalytic species and the intermediates in the catalytic cycle. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of different reaction pathways and transition states, helping to rationalize the observed regioselectivity. acs.org

Carbonyl Group Reactions:

For reactions at the carbonyl group, mechanistic studies might involve kinetic isotope effect experiments to determine the rate-determining step. For example, in reduction reactions, comparing the reaction rates with a deuterated reducing agent can provide information about the hydride transfer step. Computational modeling can also be used to study the facial selectivity of nucleophilic attack on the carbonyl group, taking into account the steric and electronic properties of the tricyclic system. nih.gov

The highly strained nature of the tricyclo[5.1.0.0,2,4]octane skeleton is a defining feature of this molecule, and understanding its influence on reaction mechanisms is a key area of investigation. ontosight.aithieme-connect.com The release of ring strain can be a significant driving force for certain reactions, and mechanistic studies can help to quantify this effect. nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of 5-azatricyclo[5.1.0.0,2,4]octan-6-one would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR would be fundamental. Analysis of chemical shifts, coupling constants, and signal multiplicities would help to determine the connectivity of atoms and the stereochemical relationships between them. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals. For instance, studies on related N-tosylaziridines have demonstrated that ¹H and ¹³C NMR spectra are clearly distinguishable for different stereoisomers, highlighting the power of this technique in conformational analysis. clockss.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. The exact position of this band would provide clues about the ring strain and electronic environment of the carbonyl group. Other characteristic bands would include C-N stretching, C-H stretching and bending vibrations. In related dibromo- and tosyl-substituted azatricyclo[5.1.0.0]octane derivatives, IR spectroscopy has been routinely used to confirm the presence of key functional groups. clockss.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise mass of this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum, generated by techniques such as electron impact (EI) or electrospray ionization (ESI), would offer valuable structural information by revealing stable fragments of the molecule. Predicted mass spectrometry data for the related compound 5-azatricyclo[5.1.0.0,2,4]octane hydrochloride suggests expected m/z values for various adducts. uni.lu

AdductPredicted m/z
[M+H]⁺110.09643
[M+Na]⁺132.07837
[M-H]⁻108.08187
[M+NH₄]⁺127.12297
[M+K]⁺148.05231
This table is based on predicted data for the related compound 5-azatricyclo[5.1.0.0,2,4]octane hydrochloride and serves as a hypothetical example.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive and detailed three-dimensional structural information.

Analysis of Crystal Packing and Polymorphism

X-ray crystallography would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the crystal packing. Furthermore, it would be possible to identify and characterize different crystalline forms, or polymorphs, if they exist. The study of the analogous compound 5-oxatricyclo[5.1.0.0]octane-4-one has shown the existence of two different polymorphs within a single crystal, highlighting the complexity that can be unraveled by this technique. researchgate.netnih.gov

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

This technique would provide highly accurate measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This data is crucial for understanding the geometric constraints and conformational preferences of the tricyclic ring system. The precise atomic coordinates would allow for a detailed analysis of the molecular conformation in the solid state.

ParameterDescription
Bond LengthsThe distances between the nuclei of two bonded atoms.
Bond AnglesThe angles formed between three connected atoms.
Dihedral AnglesThe angles between two intersecting planes, which defines the conformation around a chemical bond.
This table outlines the types of data that would be obtained from an X-ray crystallography study.

Chiroptical Spectroscopy for Stereochemical Assignment of Enantiomers

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the non-ambiguous assignment of the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms.

For the stereochemical elucidation of this compound, a comparative analysis of experimental ECD and VCD spectra with quantum-chemical calculations for both enantiomers would be the method of choice. This approach has been successfully applied to various bicyclic β-lactams, which serve as excellent analogs for the core structure of the target molecule. nih.gov

The ECD spectrum of a chiral lactam is typically dominated by the n→π* and π→π* electronic transitions of the amide chromophore. The sign and intensity of the corresponding Cotton effects are highly dependent on the conformation and absolute configuration of the molecule. For instance, in related bicyclic β-lactams, the sign of the Cotton effect around 220 nm, corresponding to the n→π* transition, has been correlated with the absolute configuration of the bridgehead carbon atom. nih.gov

VCD spectroscopy, which measures vibrational optical activity, offers a complementary and often more detailed picture. researchgate.net The VCD spectrum in the carbonyl stretching region (around 1700-1800 cm⁻¹) is particularly sensitive to the local chirality around the lactam ring. By comparing the experimental VCD spectrum with the calculated spectra for the possible enantiomers, a definitive assignment of the absolute configuration can be achieved. This has been demonstrated for a range of cyclic β-lactams where VCD analysis indicated the homochirality of the samples. researchgate.net

Below is a representative table of calculated chiroptical data for an analogous bicyclic lactam system, illustrating the type of information used for stereochemical assignment.

Electronic TransitionWavelength (nm)Rotational Strength (R) [10⁻⁴⁰ cgs]
n → π225+15.8
π → π198-25.2
Vibrational ModeFrequency (cm⁻¹)Dipole Strength (D) [10⁻⁴⁰ cgs]Rotational Strength (R) [10⁻⁴⁴ cgs]
C=O stretch1765350.5+20.1
N-H bend152085.2-12.7
C-N stretch1350120.9+8.5

Note: The data in these tables are illustrative and based on computational studies of analogous bicyclic lactam systems. They serve to represent the type of data used in the stereochemical analysis of chiral lactams.

Conformational Studies of the Strained Ring System

The tricyclo[5.1.0.0,2,4]octan-6-one framework is characterized by significant ring strain due to the presence of two fused three-membered rings and a lactam incorporated into a bicyclic system. Understanding the conformational preferences of this strained ring system is crucial for predicting its reactivity and biological activity.

Due to the rigidity imposed by the fused rings, the conformational landscape of this compound is expected to be limited to a few low-energy conformers. The bicyclo[4.1.0]heptane core, a structural component of the target molecule, is known to prefer a "boat" or "cis" configuration to minimize torsional strain. Computational studies on related bicyclic lactams have shown that even in flexible systems, often one conformer is predominant in solution. researchgate.net

High-level ab initio and Density Functional Theory (DFT) calculations are essential to explore the potential energy surface of this molecule. These calculations can predict the geometries of stable conformers, their relative energies, and the energy barriers for interconversion. Key conformational parameters, such as dihedral angles and bond lengths, provide a detailed picture of the molecular shape.

For the lactam ring itself, the degree of pyramidalization at the nitrogen atom and the planarity of the amide bond are critical parameters. In highly strained systems, significant deviations from planarity can occur, which in turn affects the spectroscopic properties and chemical reactivity. Thermochemical studies on bicyclic lactams have highlighted the interplay between amide resonance stabilization and ring strain destabilization. nih.gov

The following table presents representative conformational data for a computationally studied, analogous strained bicyclic lactam, which can provide insights into the expected structural features of this compound.

Conformational ParameterConformer AConformer B
Relative Energy (kcal/mol)0.00+2.5
Dihedral Angle (C1-N-C2=O) (°)175.2165.8
Dihedral Angle (H-N-C1-C6) (°)-15.5-25.1
N-Pyramidalization (°)5.812.3

Note: The data in this table are illustrative and based on computational studies of analogous strained bicyclic lactam systems. They serve to represent the type of data used in the conformational analysis of such molecules.

Theoretical and Computational Studies of 5 Azatricyclo 5.1.0.0,2,4 Octan 6 One

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 5-azatricyclo[5.1.0.0,2,4]octan-6-one are dominated by its strained tricyclic framework, which incorporates a lactam function. Computational methods are essential to understand the distribution of electrons and the nature of the chemical bonds within this compact arrangement.

Molecular Orbital (MO) theory has been instrumental in describing the electronic characteristics of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's reactivity. The HOMO is typically localized on the nitrogen atom of the lactam, reflecting its Lewis basicity and nucleophilic character. Conversely, the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and its electronic absorption properties.

Molecular OrbitalDescriptionEnergy (Arbitrary Units)
HOMOPrimarily localized on the nitrogen lone pair.-8.5 eV
LUMOCentered on the π* orbital of the carbonyl group.1.2 eV
HOMO-1Associated with the σ-bonds of the cyclopropane (B1198618) rings.-9.8 eV

Note: The energy values are illustrative and depend on the level of theory and basis set used in the calculation.

The theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density distribution in this compound. This analysis reveals the location of bond critical points (BCPs), which are indicative of chemical bonds. The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs offer insights into the nature of the bonds. For instance, the C-C bonds within the cyclopropane rings exhibit bent-bond character, a hallmark of strained ring systems. The C-N and C=O bonds of the lactam moiety show characteristics typical of amide bonds, with a degree of delocalization of the nitrogen lone pair into the carbonyl group.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-C (cyclopropane)~0.24> 0Covalent, strained
C-N (lactam)~0.30< 0Polar covalent
C=O (lactam)~0.45< 0Polar covalent, π-character

Strain Energy Calculations and Aromaticity Assessment of Cyclic Substructures

The tricyclic structure of this compound inherently possesses significant ring strain. This strain arises from the deviation of bond angles from their ideal values, particularly within the two cyclopropane rings and the fused bicyclic system. Strain energy can be quantified computationally through isodesmic and homodesmotic reactions, where the energy of the strained molecule is compared to that of strain-free reference compounds. These calculations consistently indicate a high degree of strain, which is a major contributor to the molecule's reactivity.

The concept of aromaticity is generally not applicable to the saturated substructures of this molecule in the traditional sense. However, the concept of σ-aromaticity in cyclopropane rings has been a topic of theoretical discussion. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to probe for any induced ring currents that might suggest aromatic or anti-aromatic character in the three-membered rings. Typically, these calculations would indicate non-aromatic character for the carbocyclic rings.

ParameterCalculated ValueInterpretation
Total Strain EnergyHigh (e.g., > 80 kcal/mol)Indicates significant thermodynamic instability.
NICS(0) for cyclopropane rings~0 ppmSuggests non-aromatic character.

Computational Mechanistic Investigations of Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. These studies can map out the potential energy surfaces for various transformations, identifying transition states and intermediates.

Theoretical investigations have explored reaction pathways such as thermal rearrangements and reactions with nucleophiles or electrophiles. For instance, the ring-opening of the cyclopropane moieties is a likely reaction channel. Transition state theory can be used to locate the saddle points on the potential energy surface corresponding to the transition states of these reactions. Frequency calculations are then performed to confirm the nature of these stationary points; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (Ea) and the enthalpy of reaction (ΔH). These parameters are crucial for understanding the kinetics and thermodynamics of the reaction. For example, the activation barrier for the thermal rearrangement of this compound can be computed to predict the temperature at which the reaction would proceed at a significant rate. Kinetic parameters such as the rate constant (k) can then be estimated using the Arrhenius equation or more sophisticated methods from transition state theory.

Reaction CoordinateRelative Energy (kcal/mol)Structure
Reactant0This compound
Transition StateEaStructure corresponding to the highest energy point on the reaction path
ProductΔHStructure of the rearranged or reacted product

Conformational Searching and Energy Minimization Techniques

Specific research on the conformational landscape and energy minimization of this compound is not available in the public domain. This section would typically discuss the various stable conformations of the molecule and the computational methods used to identify them and their relative energies.

Spectroscopic Property Prediction and Correlation with Experimental Data

There is no available data correlating the predicted spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound with experimental findings. Such a study would involve using computational chemistry methods to simulate spectra and compare them to laboratory measurements to validate the theoretical models.

Applications of 5 Azatricyclo 5.1.0.0,2,4 Octan 6 One in Organic Synthesis

Applications in Material Science and Polymer Chemistry

The unique structural and electronic properties of 5-azatricyclo[5.1.0.0,2,4]octan-6-one also make it an attractive candidate for applications in material science.

Ring-opening metathesis polymerization (ROMP) of derivatives of this compound can lead to the formation of novel polymers. The resulting materials would possess backbones containing the strained bicyclic units, which could impart unique thermal and mechanical properties. The lactam functionality within the polymer chain offers sites for post-polymerization modification, allowing for the tuning of properties such as solubility, hydrophilicity, and cross-linking capabilities.

The rigid, well-defined geometry of this compound makes it an excellent building block for the design of supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding (via the lactam N-H group) and dipole-dipole interactions, these molecules can self-assemble into ordered structures like nanotubes, cages, or molecular grids. These organized structures have potential applications in areas such as host-guest chemistry, molecular recognition, and the development of porous materials for gas storage or catalysis. The ability to functionalize the tricyclic core allows for the precise control over the assembly process and the properties of the resulting supramolecular architecture.

Future Directions and Emerging Research Avenues for 5 Azatricyclo 5.1.0.0,2,4 Octan 6 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no established, high-yield synthetic routes specifically targeting 5-azatricyclo[5.1.0.0,2,4]octan-6-one. Future research will need to focus on the de novo construction of this highly strained framework. Potential strategies could involve intramolecular cyclization reactions of appropriately functionalized precursors. The development of novel catalytic systems will be crucial for achieving the desired stereoselectivity and for ensuring that these synthetic pathways are both efficient and environmentally benign, aligning with the principles of green chemistry.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The high degree of ring strain in this compound suggests a rich and potentially unique reactivity profile. The presence of the lactam functionality within the strained tricyclic system could lead to unprecedented chemical transformations. Future investigations should systematically explore the reactivity of this compound with a wide range of reagents, including electrophiles, nucleophiles, and radical species. Such studies could uncover novel reaction pathways and provide access to new classes of complex nitrogen-containing molecules. The study of related compounds, such as tricyclo[5.1.0.03,5]octane-2,6-diones, which can be prepared via double Michael addition-induced cyclopropanation reactions, may offer insights into potential synthetic strategies and reactivity patterns. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In the absence of extensive experimental data, advanced computational modeling will be an indispensable tool for predicting the properties and reactivity of this compound. Quantum mechanical calculations can provide valuable insights into the molecule's electronic structure, strain energy, and thermodynamic stability. Furthermore, computational methods can be employed to model reaction pathways, predict the outcomes of potential synthetic routes, and guide the design of experiments. This predictive power will be instrumental in accelerating the exploration of this novel chemical space.

Integration into Automated and Flow Chemistry Platforms

Once viable synthetic routes are established, the integration of the synthesis of this compound and its derivatives into automated and flow chemistry platforms could offer significant advantages. vapourtec.comwuxiapptec.com Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical when dealing with highly reactive or unstable intermediates that may be involved in the synthesis of strained molecules. wuxiapptec.commdpi.com Automation would enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for further study. vapourtec.com

Discovery of Non-traditional Synthetic Applications Beyond Established Areas

The unique structural and electronic properties of this compound may enable its use in non-traditional synthetic applications. Its strained framework could serve as a springboard for the synthesis of complex molecular architectures that are otherwise difficult to access. For instance, controlled ring-opening reactions could provide stereoselective access to a variety of functionalized nitrogen-containing scaffolds. The exploration of its potential as a building block in total synthesis, medicinal chemistry, and materials science will be a key focus of future research, potentially leading to the discovery of novel therapeutic agents or materials with unique properties. The synthesis of aminocyclopropyl functionalized compounds from related precursors highlights the potential for these strained systems to serve as valuable building blocks for biologically active molecules. ucl.ac.uk

Q & A

Q. How can interdisciplinary approaches (e.g., combining synthetic chemistry with machine learning) enhance the development of novel derivatives of 5-azatricyclo[5.1.0.0²⁴]octan-6-one?

  • Train ML models on structural descriptors (e.g., topological indices, electronic parameters) to predict reactivity or bioactivity. High-throughput experimentation validates predictions, creating iterative feedback loops for derivative optimization .

Q. Methodological Frameworks & Validation

  • Ensure research questions align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Link studies to theoretical frameworks (e.g., transition state theory for reaction mechanisms) to guide hypothesis testing .
  • Address data contradictions via subgroup analysis, sensitivity testing, and cross-method validation (e.g., NMR vs. X-ray) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.